molecular formula C12H15FN2O2 B5108734 1-(2-fluoro-4-nitrophenyl)azepane CAS No. 250371-80-3

1-(2-fluoro-4-nitrophenyl)azepane

Cat. No. B5108734
CAS RN: 250371-80-3
M. Wt: 238.26 g/mol
InChI Key: LJVYPBVHNCEVFI-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)azepane is a unique chemical compound with the linear formula C12H15FN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2-fluoro-4-nitrophenyl)azepane is defined by its linear formula C12H15FN2O2 . More detailed structural analysis such as the bond lengths and angles, the conformation of the molecule, and the presence of any functional groups would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

1-(2-fluoro-4-nitrophenyl)azepane is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .

Safety and Hazards

1-(2-fluoro-4-nitrophenyl)azepane is considered hazardous. It can cause burns by all exposure routes and may cause respiratory irritation . It is classified as a combustible solid, but its flash point is not applicable .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVYPBVHNCEVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248868
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)azepane

CAS RN

250371-80-3
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250371-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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